molecular formula C19H37NO4 B091616 N-Hexadecanoyl-serine CAS No. 16417-38-2

N-Hexadecanoyl-serine

Cat. No.: B091616
CAS No.: 16417-38-2
M. Wt: 343.5 g/mol
InChI Key: BFVRFWIQTACAPT-UHFFFAOYSA-N
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Description

N-Hexadecanoyl-serine (C₁₉H₃₇NO₄, molecular weight: 343.272 g/mol) is an N-acylated amino acid derivative comprising a serine residue conjugated to a hexadecanoyl (16-carbon) fatty acid chain via an amide bond . This class of compounds, termed N-acyl amino acids, is recognized for its role in biological signaling, membrane modulation, and interfacial activity. Structurally, the polar serine head group (with hydroxyl and carboxyl functionalities) and the hydrophobic acyl tail enable amphiphilic behavior, making it relevant in studies of lipid-protein interactions, skincare formulations, and bioactive lipid mediators.

Properties

CAS No.

16417-38-2

Molecular Formula

C19H37NO4

Molecular Weight

343.5 g/mol

IUPAC Name

2-(hexadecanoylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24)

InChI Key

BFVRFWIQTACAPT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O

Other CAS No.

16417-38-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexadecanoyl-serine can be synthesized through various methods. One common approach involves the reaction of hexadecanoyl chloride with L-serine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve enzymatic methods using lipases. This approach is eco-friendly and highly selective, although it may have limitations such as low conversion rates and long reaction times. Another method involves the use of mixed acid anhydrides to react with amino acids, providing a simple and convenient process for preparing N-acyl derivatives .

Chemical Reactions Analysis

Types of Reactions: N-Hexadecanoyl-serine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the fatty acid chain, leading to the formation of hydroperoxides and other oxidized derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.

    Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Hydroperoxides, alcohols, and ketones.

    Reduction: Amines and alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

N-Hexadecanoyl-serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexadecanoyl-serine involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved are primarily related to its surfactant properties and its ability to modulate membrane dynamics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar N-Acyl Amino Acids

N-Hexadecanoyl-serine belongs to a broader family of N-acyl amino acids. Below is a comparative analysis of its structural analogs:

Comparison with Ester-Based Lipids

While this compound features an amide bond, hexadecanoic acid hexadecyl ester (C₃₂H₆₄O₂, palmitic acid ester) is a structurally distinct ester-linked lipid. Key differences include:

  • Functional Group Stability: Amide bonds (this compound) resist hydrolysis better than ester bonds, making the former more suitable for prolonged biological activity .
  • Applications: Ester-based lipids are common in lubricants and surfactants, whereas N-acyl amino acids are prioritized in biomedicine due to their biocompatibility and signaling roles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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